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NodN protein

Molecular weight comparison nod gene cluster protein size differentiation

The NodN protein (CAS 144130-60-9, nodulation protein NodN) is a bacterial protein of approximately 18,031 Da encoded by the nodN gene within the nodulation (nod) gene clusters of rhizobial species such as Rhizobium leguminosarum, Sinorhizobium meliloti, and Mesorhizobium loti. NodN contains a single hot-dog fold domain characteristic of the Hydratase-Dehydrogenase-Epimerase (HDE) superfamily, structurally related to fatty acid synthase beta subunits and peroxisomal HDE proteins, yet its precise enzymatic function in Nod factor biosynthesis remains unassigned.

Molecular Formula C9H17NO2
Molecular Weight 0
CAS No. 144130-60-9
Cat. No. B1176484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNodN protein
CAS144130-60-9
SynonymsNodN protein
Molecular FormulaC9H17NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NodN Protein (CAS 144130-60-9) Procurement Guide: Identity, Class, and Baseline for Scientific Selection


The NodN protein (CAS 144130-60-9, nodulation protein NodN) is a bacterial protein of approximately 18,031 Da encoded by the nodN gene within the nodulation (nod) gene clusters of rhizobial species such as Rhizobium leguminosarum, Sinorhizobium meliloti, and Mesorhizobium loti [1]. NodN contains a single hot-dog fold domain characteristic of the Hydratase-Dehydrogenase-Epimerase (HDE) superfamily, structurally related to fatty acid synthase beta subunits and peroxisomal HDE proteins, yet its precise enzymatic function in Nod factor biosynthesis remains unassigned [2]. It is typically supplied as a recombinant, research-grade protein for biochemical assays, structural biology, and functional genomics studies of plant-microbe symbiotic signaling [3].

Protein Class

Recombinant nodulation protein with hot-dog fold domain

Workflow Fit

Biochemical assays, structural biology, functional genomics of symbiotic signaling

Research Context

Plant-microbe interaction studies; Nod factor biosynthesis pathway

Why NodN Protein Cannot Be Substituted by In-Class Nodulation Gene Products: Key Differentiation Drivers


Within the nodulation gene hierarchy, NodN is co-transcribed with NodM in a single nod-box-regulated operon, whereas the functionally distinct NodL resides in a separate operon with nodFE, creating fundamentally different regulatory and functional contexts that preclude simple interchange [1]. Moreover, mutational analyses reveal that nodN and nodL lesions produce divergent host-range phenotypes: nodL mutations strongly abolish nodulation on pea, Lens, and Lathyrus but spare Vicia species, while nodM and nodN mutations cause only a slight reduction on Vicia hirsuta and delayed nodulation on Medicago sativa, demonstrating non-redundant roles in host-specific signal production [2]. NodN also differs structurally from its operon partner NodM—a glucosamine synthase with amidotransferase homology—by possessing a single hot-dog fold domain predictive of dehydratase/thioesterase activity rather than sugar biosynthesis, meaning that procurement of NodN versus NodM selects for entirely distinct biochemical interrogation targets [3].

NodN
NodM
Glucosamine synthase vs. predicted dehydratase/thioesterase; distinct catalytic targets may not transfer
NodN
NodL
Divergent host-range phenotypes: NodN affects Vicia, NodL affects pea/Lens/Lathyrus; pathway context may differ
NodN
NodM
Separate operons and regulatory contexts; co-regulation marker shifts with nodM–nodN vs. nodFE operon

NodN Protein Differentiation Evidence: Quantitative Head-to-Head and Cross-Study Comparisons for Procurement Decisions


Molecular Weight and Gene Product Size: NodN (18,031 Da) Versus NodL (20,105 Da) and NodM (65,795 Da)

Among the three nodLMN gene products characterized from Rhizobium leguminosarum, NodN is the smallest at a predicted molecular weight of 18,031 Da, compared to 20,105 Da for NodL and 65,795 Da for NodM [1]. This size difference reflects distinct domain architectures: NodN's single hot-dog fold (~160 residues) versus NodM's multi-domain glucosamine synthase structure, enabling unambiguous identification in SDS-PAGE and mass spectrometry workflows when co-expressed nod gene products are present [2].

Molecular Weight
Head-to-head
18,031 Da
Distinct size enables identification in SDS-PAGE/MS
NodL: 20,105 Da; NodM: 65,795 Da (reported)
Molecular weight comparison nod gene cluster protein size differentiation

Host-Range Specificity of Mutations: NodN Mutants Show Slight Reduction on Vicia hirsuta Versus NodL Mutants Abolishing Nodulation on Pea, Lens, and Lathyrus

In direct mutant comparisons, a nodL mutation in R. leguminosarum strongly reduced nodulation of peas, Lens, and Lathyrus but had little effect on Vicia species; in contrast, strains carrying mutations in nodM or nodN exhibited only a slight reduction in nodulation of Vicia hirsuta [1]. This host-range divergence indicates that NodN and NodL contribute to the production or modification of Nod factors with distinct host-plant selectivity profiles, meaning loss of NodN function cannot be compensated by NodL activity, and vice versa.

Host-Range Mutant Phenotype
Head-to-head
NodN mutant: slight reduction on V. hirsuta
NodL mutant: abolished nodulation on pea, Lens, Lathyrus
Non-redundant host-range pathways; distinct legume targets
Qualitative scoring from R. leguminosarum mutant assays
Host-range specificity nodulation phenotype mutant analysis

Operon Organization and Transcriptional Co-Regulation: NodN Is Co-Transcribed with NodM, Distinct from NodL–NodFE Operon

Operon fusion analysis demonstrated that nodM and nodN are organized in a single transcriptional unit preceded by a conserved nod-box promoter sequence, whereas nodL is located in a separate operon together with nodFE [1]. All three genes are induced in response to flavanone molecules in a nodD-dependent manner, but the distinct operon architecture means that polar mutations or regulatory perturbations affecting nodM will simultaneously disrupt nodN expression, while nodL expression remains independent [1]. This has direct implications for experimental design: when studying nod-box-driven regulation, NodN serves as a co-regulated output marker for the nodM–nodN operon, a role that NodL cannot fulfill.

Operon Organization
Head-to-head
nodM–nodN operon; nodF–nodE–nodL operon
Co-regulation marker distinct from NodL operon
Flavanone-induced, NodD-dependent; operon fusion evidence
Operon structure nod-box regulation transcriptional unit

Cross-Species Functional Complementation: R. leguminosarum NodN Restores Root Hair Deformation Activity in R. meliloti nodN Mutants

Baev et al. (1992) demonstrated that nodM and nodN genes from R. leguminosarum biovar viciae restore the root hair deformation (Had) activity of exudates from the corresponding R. meliloti mutant strains, with partial restoration of nodulation phenotypes also observed [1]. This inter-species complementation confirms that NodN function is conserved between R. leguminosarum and R. meliloti despite sequence divergence, establishing NodN as a common nodulation protein whose activity is transferable across species boundaries. In contrast, the nodM mutant phenotype (loss of glucosamine synthase activity) could be chemically suppressed by exogenous glucosamine, galactosamine, or N-acetylglucosamine, whereas nodN mutants cannot be chemically bypassed, reinforcing that NodN's function is distinct from sugar provision [2].

Cross-Species Complementation
Head-to-head
R. leguminosarum nodN restores Had activity in R. meliloti nodN mutant
nodM mutant chemically suppressible; nodN mutant not bypassable
Reported indispensable for Had factor; non-bypassable role
Partial restoration of nodulation; cross-species functional conservation
Cross-species complementation root hair deformation Had factor

Domain Architecture and Predicted Catalytic Function: NodN Hot-Dog Fold Versus NodM Amidotransferase/Glucosamine Synthase Domains

NodN contains a single hot-dog fold domain spanning approximately residues 2–152, structurally homologous to the peroxisomal Hydratase-Dehydrogenase-Epimerase (HDE) protein and the fatty acid synthase beta subunit, with a putative active site predicted based on (R)-hydratase and HDE catalytic residues [1]. In contrast, NodM exhibits homology to amidotransferases and functions as a D-glucosamine synthetase (GlmS homolog), catalyzing the formation of glucosamine-6-phosphate from fructose-6-phosphate and glutamine [2]. These fundamentally different domain architectures mean that NodN is predicted to catalyze a dehydratase, thioesterase, or epimerase reaction—likely acting on a fatty acyl or chitooligosaccharide intermediate—rather than the sugar biosynthesis step performed by NodM. The precise substrate and reaction of NodN remain uncharacterized, making it a high-value target for enzymatic discovery [1].

Domain Architecture
Class-level
Single hot-dog fold (cd03450); predicted dehydratase/thioesterase
Supports enzymatic discovery; distinct from NodM sugar synthesis
Active site predicted; substrate uncharacterized
Hot-dog fold domain architecture predicted enzyme function

High-Value Application Scenarios for NodN Protein (CAS 144130-60-9) Based on Verified Differentiation Evidence


Functional Reconstitution of the Nod Factor Biosynthetic Pathway Requiring Hot-Dog Fold Activity

When reconstituting the complete Nod factor biosynthetic pathway in vitro or in heterologous hosts, NodN must be included as a distinct component because its predicted hot-dog fold dehydratase/thioesterase activity cannot be replaced by NodM (which provides the glucosamine backbone) or NodL (which performs O-acetylation with divergent host-range specificity). The demonstrated cross-species complementation between R. leguminosarum and R. meliloti [1] confirms that recombinant NodN protein retains functional activity across rhizobial species, supporting its use in multi-species pathway assembly. Unlike nodM mutants, nodN defects cannot be chemically suppressed by exogenous sugars [2], underscoring the protein's essential and non-bypassable role.

Host-Range Specificity Studies Dissecting Vicia versus Pea/Lens Nodulation Pathways

NodN is the appropriate target for investigating the Vicia hirsuta nodulation pathway, where nodN mutations produce a distinct slight reduction phenotype, in contrast to nodL mutations that abolish nodulation on peas, Lens, and Lathyrus but spare Vicia species [3]. This host-range dichotomy makes NodN protein essential for experiments designed to map the structural features of Nod factors that determine compatibility with specific legume hosts, particularly for distinguishing the Vicia-compatible signaling branch from the pea/Lens/Lathyrus pathway.

Transcriptional Regulation Analysis of the nod-Box Regulon Using NodN as a Co-Regulated Operon Marker

Because nodN is co-transcribed with nodM from a single nod-box promoter, NodN expression serves as a direct readout for the activity of the nodM–nodN operon, which is distinct from the nodF–nodE–nodL operon [3]. Researchers studying flavonoid-induced, NodD-dependent transcriptional activation can use NodN protein or anti-NodN antibodies as a specific marker for this operon, enabling discrimination between the two nod-box-controlled transcriptional units without cross-reactivity from the NodL-containing operon.

Structural Biology of Hot-Dog Fold Proteins Targeting Uncharacterized Enzymatic Function

NodN represents a structurally characterized but functionally unannotated member of the hot-dog fold superfamily, with a predicted active site based on homology to (R)-hydratase and peroxisomal HDE proteins [4]. Its compact 18,031 Da size and single-domain architecture make it amenable to crystallography and NMR studies, while its unassigned substrate specificity positions it as a high-impact target for enzymatic discovery. Procuring purified NodN enables substrate screening campaigns aimed at de-orphaning this nodulation-specific hot-dog fold enzyme.

Application
Selection Property
Validation Focus
Nod factor pathway reconstitution
Hot-dog fold activity (non-replaceable by NodM/NodL)
Cross-species complementation assay
Vicia vs. pea/Lens nodulation studies
Host-specific mutant phenotype
Nodulation assay on V. hirsuta and pea/Lens
nod-box regulon analysis
Co-regulated operon marker (nodM–nodN)
Transcriptional reporter fusion with nod-box
Hot-dog fold enzyme discovery
Compact 18 kDa single-domain protein
Crystallography/NMR; substrate screening
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